Zeaxanthin, (3S,3'S)-
Overview
Description
It is a non-provitamin A carotenoid with a molecular weight of 568.8 Daltons and 11 conjugated double bonds . Zeaxanthin is commonly found in a variety of fruits and vegetables, such as yellow corn, saffron, orange juice, honeydew, goji berry, paprika, spinach, kale, romaine lettuce, zucchini, and brussels sprout . It is the pigment that provides red, yellow, and orange colors to many plants and can also be found in animal products like chicken egg yolk .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zeaxanthin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One common method involves the extraction of zeaxanthin from plant sources using solvents such as hexane, ethanol, or acetone . The extracted zeaxanthin is then purified using techniques like centrifugal partition chromatography (CPC) .
Industrial Production Methods: Industrial production of zeaxanthin often involves the use of genetically modified microorganisms. For example, genetically modified yeast (Kluyveromyces marxianus) can be used to produce high-purity zeaxanthin through enzyme-assisted extraction and salt-assisted liquid-liquid extraction (SALLE) . This method allows for the efficient production of zeaxanthin with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Zeaxanthin undergoes various chemical reactions, including oxidation, reduction, and esterification. The hydroxyl groups on the ionone rings of zeaxanthin can react with fatty acids during esterification .
Common Reagents and Conditions: Common reagents used in the reactions of zeaxanthin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Esterification reactions typically involve the use of fatty acids and catalysts such as sulfuric acid .
Major Products Formed: The major products formed from the reactions of zeaxanthin include its esters and oxidized derivatives. These products can have different properties and applications depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Zeaxanthin has a wide range of scientific research applications in fields such as chemistry, biology, medicine, and industry. In chemistry, zeaxanthin is studied for its antioxidant properties and its ability to quench free radicals . In biology, zeaxanthin is known to play a role in protecting the eyes from harmful blue light and reducing the risk of age-related macular degeneration . In medicine, zeaxanthin is used in dietary supplements to support eye health and reduce inflammation . In industry, zeaxanthin is used as a natural colorant in food and cosmetics .
Mechanism of Action
Zeaxanthin exerts its effects through several mechanisms. It acts as an antioxidant by quenching free radicals and reducing oxidative stress . Zeaxanthin is also involved in the absorption of light in the visible region (400–500 nm wavelength), which helps protect the retina and lens from potential photochemical damage induced by light exposure . Additionally, zeaxanthin is taken up by the LDL receptor or LDL receptor-related protein (LRP) in the body .
Comparison with Similar Compounds
Zeaxanthin is similar to other carotenoids such as lutein and astaxanthin. Lutein is a stereoisomer of zeaxanthin and shares many of its properties and applications . Astaxanthin, another carotenoid, is known for its powerful antioxidant properties and is used in various industries, including pharmaceuticals and health supplements . zeaxanthin is unique in its specific role in eye health and its ability to protect against blue light .
List of Similar Compounds:- Lutein
- Astaxanthin
- β-Carotene
- Lycopene
- Cryptoxanthin
Properties
IUPAC Name |
(1S)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-24,35-36,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQXZKUSFCKOGQ-ANDPMPNWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C[C@@H](CC2(C)C)O)C)\C)\C)/C)/C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315686 | |
Record name | (3S,3′S)-Zeaxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (3S,3'S)-beta,beta-Carotene-3,3'-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040162 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
72002-36-9 | |
Record name | (3S,3′S)-Zeaxanthin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72002-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zeaxanthin, (3S,3'S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072002369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3S,3′S)-Zeaxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001315686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZEAXANTHIN, (3S,3'S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRI00MMQ7Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (3S,3'S)-beta,beta-Carotene-3,3'-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040162 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
209 - 209.5 °C | |
Record name | (3S,3'S)-beta,beta-Carotene-3,3'-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040162 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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